
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine is a derivative of N-(phenylsulfonyl)glycine, a compound that has been identified as a contaminant in sewage and surface water, with concentrations ranging from 50 to 850 ng/l in surface waters and 80 to 300 ng/l in sewage treatment plants . This compound is structurally related to a series of N-[[(substituted amino)phenyl]sulfonyl]glycines that have been synthesized to increase lipophilic character and potential as aldose reductase inhibitors .
Synthesis Analysis
The synthesis of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would likely follow similar methods used for synthesizing its analogues. These analogues, such as the N-[[(substituted amino)phenyl]sulfonyl]glycines, are synthesized to enhance their inhibitory potential against aldose reductase . The synthesis involves introducing various substituents to the phenyl ring and modifying the glycine moiety to increase the compound's lipophilicity and interaction with the enzyme's binding site.
Molecular Structure Analysis
The molecular structure of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would include a phenyl ring substituted with a methyl group at the 3-position, a sulfonyl group, and a glycine moiety. The structure-activity relationship studies of similar compounds suggest that the presence of additional carbonyl moieties and aromatic rings can enhance the binding to complementary sites on aldose reductase . The specific arrangement of these groups is crucial for the compound's inhibitory activity.
Chemical Reactions Analysis
The chemical reactivity of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would be influenced by its functional groups. For instance, the sulfonyl group could potentially react with nucleophiles, and the amino group in the glycine moiety could be involved in reactions typical for amino acids, such as peptide bond formation. The presence of the phenolic hydroxy group in related compounds allows for selective arylsulfonylation reactions, as demonstrated in the chemoselective N-arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would be influenced by its molecular structure. The lipophilicity of the compound is increased by the presence of the methyl group on the phenyl ring, which could affect its solubility and permeability across biological membranes. The sulfonyl and amino groups would contribute to the compound's acidity and basicity, respectively, and could affect its solubility in water and organic solvents. The compound's ability to inhibit aldose reductase is a key chemical property, with the most effective inhibitors showing uncompetitive inhibition with respect to the substrate .
Applications De Recherche Scientifique
Environmental Behavior and Treatment
The environmental behavior of phenylsulfonyl-glycine derivatives, closely related to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, was studied in a municipal sewage treatment plant. Notably, the study found that microbial methylation could transform phenylsulfonyl-glycine (PSG) into phenylsulfonyl-sarcosine (PSS) within the sewage treatment process, indicating a transformation mechanism for similar compounds in environmental settings (Krause & Schöler, 2000). Further commentary on the metabolism of phenylsulfonamides relevant to water works provides additional insight into the environmental fate of these compounds and their derivatives (Krause, Schöler, & Heberer, 2000).
Chemical Synthesis and Modification
Chemoselective arylsulfonylation of amino acid derivatives, a process potentially relevant to the modification of compounds like N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, was efficiently achieved in specific solvent conditions, showing the potential for targeted chemical modifications in synthetic chemistry (Penso et al., 2003). Additionally, the post-polymerization modification of poly-(N-methyl-glycine) showcases the potential for advanced polymer functionalization, relevant for biomedical and material science applications (Borova et al., 2021).
Biochemical Interactions and Applications
Glycine derivatives, including compounds structurally related to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, are crucial in biochemical interactions. For instance, they play roles in the inhibition of glycine binding to the NMDA receptor, indicating therapeutic potential in neuroprotective agents (Buchstaller et al., 2006). The synthesis and biological evaluation of compounds structurally similar to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine have also shown promise as inhibitors of glycine transporter-1, with potential implications for neurological disorders (Cioffi et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Please consult with a professional chemist or a trusted source for more specific and detailed information.
Propriétés
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-3-5-9(6-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRORKQPOONZNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357189 |
Source


|
| Record name | 2-(3-methyl-N-methylsulfonylanilino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine | |
CAS RN |
363571-47-5 |
Source


|
| Record name | 2-(3-methyl-N-methylsulfonylanilino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

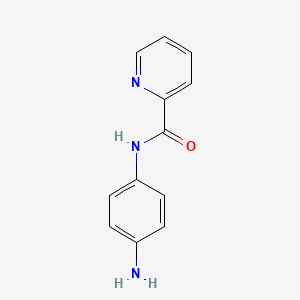
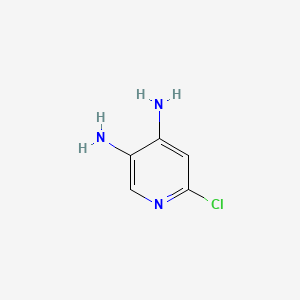
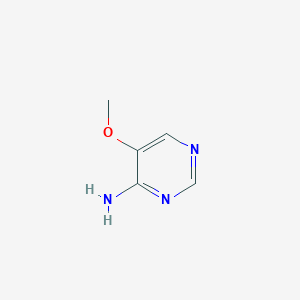
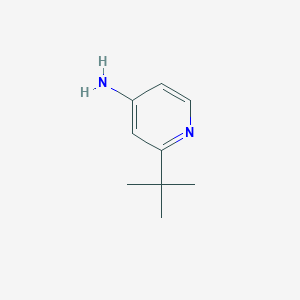
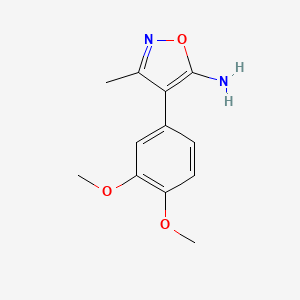
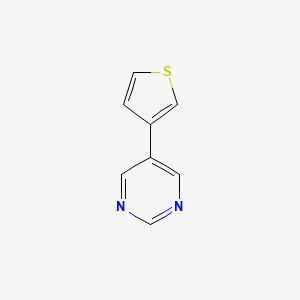
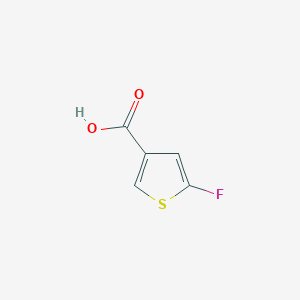
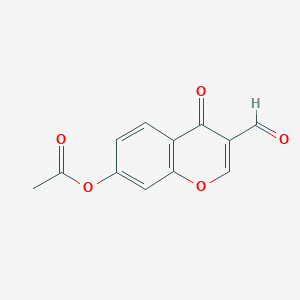
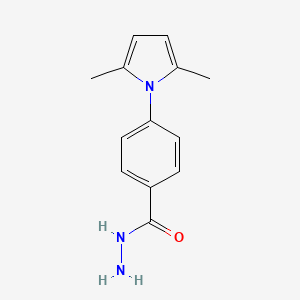
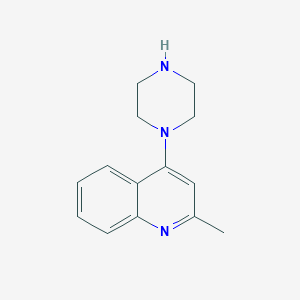
![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)


